Distalgesic

Description

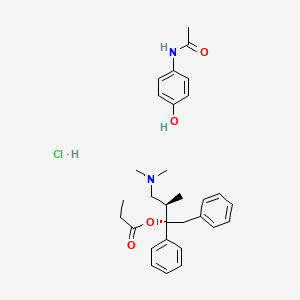

Structure

2D Structure

Properties

CAS No. |

39400-85-6 |

|---|---|

Molecular Formula |

C30H39ClN2O4 |

Molecular Weight |

527.1 g/mol |

IUPAC Name |

[(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;N-(4-hydroxyphenyl)acetamide;hydrochloride |

InChI |

InChI=1S/C22H29NO2.C8H9NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;1-6(10)9-7-2-4-8(11)5-3-7;/h6-15,18H,5,16-17H2,1-4H3;2-5,11H,1H3,(H,9,10);1H/t18-,22+;;/m1../s1 |

InChI Key |

OZKVMNTVUAGULY-VGHSCWAPSA-N |

SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.CC(=O)NC1=CC=C(C=C1)O.Cl |

Isomeric SMILES |

CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C.CC(=O)NC1=CC=C(C=C1)O.Cl |

Canonical SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.CC(=O)NC1=CC=C(C=C1)O.Cl |

Synonyms |

acetaminophen - dextropropoxyphene acetaminophen - propoxyphene acetaminophen - propoxyphene hydrochloride acetaminophen, dextropropoxyphene, drug combination acetaminophen, propoxyphene hydrochloride drug combination acetaminophen-propoxyphene hydrochloride Co-proxamol Coproxamol Darvocet-N Di-antalvic Diantalvic Distalgesic |

Origin of Product |

United States |

Historical Trajectory of Distalgesic Research and Regulatory Science

Early Pharmacological Investigations and Characterization of Component Analgesics

Distalgesic is a compound analgesic that contains two active ingredients: dextropropoxyphene and paracetamol (also known as acetaminophen). mims.comsdrugs.com Dextropropoxyphene is a centrally-acting opioid analgesic. mims.comguidetopharmacology.org It functions by binding to opioid receptors in the central nervous system, which alters the perception of and response to pain. mims.comguidetopharmacology.orgyoutube.com Paracetamol is a non-opioid analgesic and antipyretic. mims.com While its exact mechanism is not fully understood, it is believed to inhibit prostaglandin (B15479496) synthesis in the central nervous system. sdrugs.com

The rationale for combining these two analgesics was to achieve a greater analgesic effect than that produced by either component administered alone. mims.com Early clinical studies in the mid-20th century, often conducted before the establishment of modern, stringent clinical trial standards, suggested that the combination was effective for mild to moderate pain. scot.nhs.uk For instance, dextropropoxyphene was first approved by the US Food and Drug Administration (FDA) in 1957. researchgate.net However, subsequent and more rigorous research, including meta-analyses, later questioned the superiority of the combination over paracetamol alone, particularly in the context of single-dose studies for postoperative pain. medsafe.govt.nzresearchgate.net Some studies even suggested that the combination offered little to no advantage over paracetamol by itself. researchgate.net

Emergence of Public Health Concerns: Methodological Approaches in Epidemiological Research

The widespread use of this compound was accompanied by a growing number of reports concerning its toxicity, particularly in cases of overdose. nih.govnih.govresearchgate.net This led to a shift in focus within the scientific community towards understanding the public health implications of its use. Epidemiological research played a crucial role in quantifying the risks associated with the drug.

Time-Series Analysis in Public Health Data

Time-series analysis became a key tool for researchers and public health officials to examine trends in this compound prescribing and its correlation with population-level outcomes, such as poisoning deaths. Studies in various countries demonstrated a parallel increase in prescriptions for the drug and the incidence of fatal and non-fatal overdoses. nih.govbmj.com For example, a study in West Fife, Scotland, showed a steady rise in the incidence of this compound poisoning that mirrored the increase in prescriptions for analgesics containing dextropropoxyphene. bmj.com Following the withdrawal of co-proxamol (B15181980) (the UK name for this compound) in the UK, time-series analyses showed a significant and steep reduction in prescribing, which was associated with a major decrease in deaths involving the drug. bmj.com In England and Wales, it was estimated that the withdrawal saved 300 to 400 lives each year from self-poisoning. england.nhs.ukopenprescribing.net Similar findings were observed in Ireland after its withdrawal in 2006, with a marked reduction in intentional overdose presentations to hospitals. nih.govresearchgate.net

Case-Series Studies and Their Contribution to Risk Assessment Methodologies

Case-series studies, which involve the analysis of a group of individuals with a particular exposure and outcome, were instrumental in highlighting the specific dangers of this compound overdose. These studies provided detailed clinical information on the rapid and often fatal consequences of ingesting an excess amount of the drug. nih.govresearchgate.net A key finding from this research was that death could occur rapidly due to the toxic effects of dextropropoxyphene on cardiac and respiratory function, often before hospital treatment could be administered. researchgate.netresearchgate.net The risk was found to be significantly potentiated by the concurrent consumption of alcohol or other central nervous system depressants. nih.govresearchgate.nethweclinicalguidance.nhs.uk Data from these studies, which detailed the circumstances and clinical course of overdose cases, provided crucial evidence for risk assessment and informed the eventual regulatory decisions.

Global Regulatory Responses and Scientific Underpinnings for Withdrawal

The accumulating evidence of this compound's risks, particularly the high number of fatalities associated with its overdose, prompted regulatory agencies worldwide to re-evaluate its benefit-risk profile. guidetopharmacology.orgengland.nhs.uk

Role of Scientific Committees and Agencies in Evaluating Compound Risks

Scientific committees and regulatory agencies, such as the UK's Committee on Safety of Medicines (CSM) and the European Medicines Agency (EMA), played a pivotal role in the withdrawal of this compound. scot.nhs.ukengland.nhs.uk These bodies are responsible for providing independent scientific advice to governments and ensuring that medicines on the market are safe and effective. europa.eueuropa.euinfonetica.net They undertake comprehensive reviews of all available scientific data, including pharmacological studies, clinical trials, and epidemiological data. europa.euinfonetica.net In the case of this compound, these committees weighed the evidence of its limited additional analgesic efficacy over paracetamol alone against the significant risk of fatal overdose. scot.nhs.uktg.org.au The consensus among many of these expert groups was that the risks associated with this compound outweighed its benefits. scot.nhs.uksajaa.co.za

Post-Withdrawal Research on Population-Level Impacts and Pharmaceutical Policy

The withdrawal of this compound (co-proxamol) from major markets, including the UK and Ireland, prompted significant research into the population-level consequences of this major pharmaceutical policy intervention. ox.ac.uknih.govplos.org The primary goals of this research were to quantify the impact on mortality and morbidity, particularly poisoning deaths, and to understand the resulting shifts in medical practice. plos.orgnih.gov This body of work has been crucial in evaluating the effectiveness of the withdrawal as a public health measure and has provided valuable insights for future pharmaceutical policy decisions. plos.orgox.ac.uk

Following the phased withdrawal in the UK between 2005 and 2007, studies confirmed a marked and beneficial effect on poisoning mortality involving co-proxamol. researchgate.netbmj.com Research led by the University of Oxford highlighted that between 1997 and 1999, co-proxamol was implicated in a fifth of drug-poisoning suicides in England and Wales. ox.ac.uk A six-year follow-up study after the withdrawal was initiated showed a 61% reduction in deaths due to co-proxamol poisoning, which equated to approximately 500 fewer suicides between 2005 and 2010 than would have been expected without the withdrawal. nih.govnih.gov Including accidental poisonings, the number of fewer deaths rose to 600. nih.govnih.gov Similarly, in Ireland, where this compound was withdrawn in January 2006, a significant 84% reduction in intentional overdoses involving the drug was reported. mdpi.comresearchgate.net

The regulatory decision to remove co-proxamol necessitated a shift in prescribing practices for pain management. www.gov.uk Researchers have closely analyzed these changes to understand which alternative analgesics were chosen as substitutes and to monitor for any unintended negative consequences, such as an increase in overdoses from other medications. plos.org

In Ireland, the withdrawal also led to immediate changes in analgesic use. nih.gov Sales data showed that as sales of this compound dropped from 40 million tablets in 2005 to just 500,000 in 2006, there was a concurrent 48% increase in the sales of other prescription compound analgesics. nih.govresearchgate.net While presentations to hospitals for intentional drug overdoses involving these other prescription analgesics rose by 44%, the magnitude of this increase was five times smaller than the decrease seen in this compound-related overdose presentations. nih.govresearchgate.net

The table below summarizes the observed changes in analgesic prescribing following the withdrawal of co-proxamol in England and Wales.

| Analgesic | Observed Change in Prescribing | Source |

|---|---|---|

| Co-proxamol | Marked reduction; ~59% decrease in the first three years post-intervention. | researchgate.netbmj.com |

| Co-codamol | Significant increase. | researchgate.net |

| Paracetamol | Significant increase. | researchgate.net |

| Codeine | Significant increase. | researchgate.net |

| Co-dydramol | Significant increase. | researchgate.net |

| Tramadol (B15222) | Increase. | researchgate.net |

| Oxycodone | Increase. | researchgate.net |

| Morphine | Increase. | researchgate.net |

| Dihydrocodeine | Significant decrease (~6% overall for 2005-2007). | bmj.com |

| NSAIDs | Significant decrease (~19% overall for 2005-2007). | bmj.com |

Evaluating the impact of a large-scale public health intervention like the withdrawal of a widely used medicine presents numerous methodological challenges. nih.gov The research on the this compound withdrawal provides a key case study in the application of specific analytical methods to measure the effects of such regulatory actions. researchgate.net

The predominant and most robust method used in the major studies assessing the co-proxamol withdrawal was the interrupted time-series (ITS) analysis . plos.orgresearchgate.netnih.gov This quasi-experimental design uses serial measurements of an outcome (e.g., prescriptions, mortality rates) taken before and after an intervention to detect whether the intervention had a significant effect, beyond any underlying trend. nih.govnih.gov By comparing the post-intervention trend to the projected pre-intervention trend, researchers could attribute changes in prescribing and deaths to the withdrawal policy. nih.govresearchgate.net

A systematic review of methods for measuring the impact of regulatory interventions highlighted that while ITS is a strong design, many studies in the field use simpler approaches like descriptive analysis or before-after cross-sectional designs, which can be less reliable in establishing causality. nih.govresearchgate.net

Key methodological considerations that arise in such evaluations include:

Controlling for Confounding Factors: It is crucial to account for other simultaneous events or underlying trends that could influence the outcome. For example, the decrease in NSAID prescribing around the same time as the co-proxamol withdrawal was linked to separate safety concerns about Cox-2 inhibitors. nih.gov

Measuring Unintended Consequences: A primary concern was the potential for "substitution" or "spill-over effects," where reducing access to one harmful method might lead to an increase in another. nih.govresearchgate.net The research on co-proxamol specifically investigated this by analyzing mortality rates associated with other analgesics. nih.govplos.org

Data Source Selection: The reliability of the evaluation depends heavily on the quality and comprehensiveness of the data sources. The UK studies utilized national prescribing data from the NHS and mortality data from the Office for National Statistics, providing a population-level view. nih.govresearchgate.net

Defining and Measuring Outcomes: Researchers must choose between process measures (like changes in prescribing patterns) and health outcomes (like morbidity and mortality). nih.gov While prescribing data can show the immediate behavioral impact of a policy, mortality data is the ultimate measure of its public health success. nih.govnih.gov

Heterogeneity of Study Design: There is a recognized need for more standardized scientific guidance in conducting and reporting on the impact of pharmacovigilance interventions to ensure that methodologies are robust and results are comparable across different studies and regulatory systems. nih.govresearchgate.net

The successful evaluation of the this compound withdrawal demonstrates the value of using rigorous quasi-experimental methods to inform evidence-based pharmaceutical policy and suicide prevention strategies. plos.orgnih.gov

Pharmacological Profile and Mechanistic Insights of Distalgesic Components

Dextropropoxyphene: Opioid Receptor Interactions and Cellular Pathways

Dextropropoxyphene, a synthetic opioid, exerts its analgesic effects primarily through its interaction with the central nervous system. drugbank.commedsafe.govt.nz It is structurally related to methadone and functions as a weak agonist at opioid receptors. drugbank.comtandfonline.comsajaa.co.za

Binding Affinity and Agonism at Mu-Opioid Receptors

Dextropropoxyphene primarily acts as an agonist at mu-opioid receptors (MOR). drugbank.commedsafe.govt.nzguidetopharmacology.org It possesses a higher affinity for the mu-opioid receptor compared to delta- and kappa-opioid receptors. medsafe.govt.nz As a weak agonist, the maximal analgesic and other effects it produces are less than those of more potent opioids like morphine. medsafe.govt.nz The binding of dextropropoxyphene to MORs initiates a cascade of intracellular events. drugbank.comguidetopharmacology.org This interaction leads to the activation of G-proteins, which in turn modulate synaptic transmission. drugbank.com

The analgesic effect of dextropropoxyphene is attributed to its d-isomer. drugbank.com By binding to opioid receptors, it decreases the perception of pain stimuli. drugbank.com

Exploration of Non-Canonical G Protein-Dependent Signaling and Arrestin-Mediated Pathways

Opioid receptors, including the mu-opioid receptor, are G protein-coupled receptors (GPCRs). drugbank.combiomolther.org Upon agonist binding, these receptors activate heterotrimeric G-proteins, leading to downstream signaling cascades that produce analgesia. biomolther.orgfrontiersin.org This classical pathway involves the inhibition of adenylate cyclase, which reduces intracellular cAMP levels. drugbank.com This subsequently inhibits the release of various nociceptive neurotransmitters. drugbank.com

Structural Similarities to Other Opioids and Theoretical Implications

Dextropropoxyphene is a synthetic opioid that is structurally similar to methadone. drugbank.comtandfonline.comsajaa.co.zamatcareclinics.comnih.gov This structural relationship underlies its ability to interact with opioid receptors. The molecule has a specific three-dimensional shape that allows it to fit into the binding pocket of the mu-opioid receptor, initiating the signaling cascade that results in analgesia. The analgesic properties of propoxyphene are attributed to the d-isomer, dextropropoxyphene. drugbank.com

Paracetamol: Non-Opioid Mechanisms and Modulatory Systems

Paracetamol, also known as acetaminophen, is a widely used analgesic and antipyretic agent. tandfonline.comptfarm.pl Despite its long history of clinical use, its precise mechanism of action is still not fully understood and is believed to involve multiple pathways within the central nervous system. tandfonline.comdovepress.comoup.com

Prostaglandin (B15479496) Synthesis Inhibition in the Central Nervous System

A predominant theory for paracetamol's mechanism of action is the inhibition of prostaglandin (PG) synthesis within the central nervous system (CNS). tandfonline.comnih.govumich.edu Prostaglandins (B1171923) are lipid compounds that are involved in pain and fever. umich.edu Paracetamol is thought to selectively inhibit the cyclooxygenase (COX) enzymes in the CNS, which are responsible for prostaglandin production. londonpainclinic.comtandfonline.comdovepress.com This central inhibition of prostaglandin synthesis is consistent with paracetamol's analgesic and antipyretic effects, while having weak anti-inflammatory activity in the periphery. tandfonline.comumich.edu Some research suggests that paracetamol may act as a selective inhibitor of a variant of the COX-1 enzyme found in the CNS. tandfonline.com

Interactions with Endocannabinoid System Components (e.g., FAAH, COX-2 Inhibition)

More recent research has uncovered interactions between paracetamol and the endocannabinoid system. nih.govbalkanmedicaljournal.org After administration, paracetamol is metabolized in the liver and a small portion is deacetylated to p-aminophenol. nih.gov In the brain, p-aminophenol is conjugated with arachidonic acid by the enzyme fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404). nih.govdovepress.com

AM404 is a bioactive compound that has been shown to have several effects, including:

Inhibition of the reuptake of the endocannabinoid anandamide (B1667382). dovepress.com

Activation of the transient receptor potential vanilloid 1 (TRPV1) receptor. oup.comdovepress.com

Inhibition of COX-1 and COX-2 enzymes. dovepress.com

The formation of AM404 in the central nervous system suggests an indirect mechanism by which paracetamol can modulate the endocannabinoid system, contributing to its analgesic effects. nih.govmedandlife.org By inhibiting the degradation of anandamide and activating TRPV1 receptors, AM404 can influence pain signaling pathways. oup.comdovepress.com Furthermore, the inhibition of COX-2 by AM404 can also contribute to the reduction of prostaglandin-mediated pain and inflammation. balkanmedicaljournal.orgmedandlife.org

Modulation of Monoaminergic and Cholinergic Systems

The constituent components of Distalgesic, dextropropoxyphene and paracetamol, exert influence on the central nervous system through various mechanisms, including the modulation of monoaminergic and cholinergic pathways.

Paracetamol's interaction with these systems is more complex and continues to be an area of active research. Studies in rats have shown that paracetamol can lead to significant increases in serotonin (B10506) (5-HT) levels in several brain regions, including the posterior cortex, hypothalamus, striatum, hippocampus, and brain stem. nih.gov This suggests that the analgesic action of paracetamol may be at least partially mediated by its effects on the serotonergic system. nih.gov Furthermore, research indicates that paracetamol administration can increase noradrenaline levels in the posterior cortex and decrease levels of the dopamine (B1211576) metabolite, dihydroxyphenylacetic acid, in the striatum. nih.gov Preclinical evidence also suggests that the dopaminergic system plays a role in the analgesic action of paracetamol. researchgate.netnih.gov Some studies propose that paracetamol's effects on the serotonergic system might be linked to a reduction in prostaglandin synthesis within the central nervous system. painphysicianjournal.com The analgesic effect of paracetamol has been shown to be reduced when the serotonergic bulbospinal pathway is lesioned, further supporting the involvement of this system. semanticscholar.org

Interplay of Pharmacodynamic Mechanisms within the this compound Combination

Theoretical Considerations of Combined Analgesic Action

The combination of dextropropoxyphene and paracetamol in this compound is based on the principle of multimodal analgesia, where two or more drugs with different mechanisms of action are used to achieve enhanced pain relief. Theoretically, the opioid-receptor mediated central analgesic effects of dextropropoxyphene would complement the centrally-acting, non-opioid mechanisms of paracetamol.

Studies have explored the benefits of combining paracetamol with weak opioids like dextropropoxyphene, with some suggesting an additive analgesic effect, particularly in the context of post-operative and dental pain. tandfonline.comtandfonline.com However, the evidence regarding a synergistic, or supra-additive, effect is not conclusive. A systematic overview assessing the analgesic effects of adding dextropropoxyphene to paracetamol found little objective evidence to support the combination over paracetamol alone for moderate pain, such as that following surgery. nih.gov Another analysis concluded that while combinations of paracetamol with other opioids showed additive effects, this was not the case for the combination of paracetamol and dextropropoxyphene. researchgate.net

Potentiation of Central Nervous System Effects (e.g., with Alcohol, Other Depressants)

A significant aspect of the pharmacodynamic interplay within this compound, and in combination with other substances, is the potentiation of central nervous system (CNS) depression. Both dextropropoxyphene, as an opioid, and other CNS depressants like alcohol, benzodiazepines, and barbiturates, slow down brain activity. addictioncenter.combmj.com

When taken together, their effects can be additive or even synergistic, leading to a greater level of CNS depression than either substance would produce alone. drugs.comdrugs.com This potentiation can result in profound sedation, respiratory depression, impaired judgment, and in severe cases, coma or death. drugs.comdrugs.com Studies have shown that the effects of dextropropoxyphene are potentiated by alcohol and other CNS depressants. oup.com The risk of fatal overdose with this compound is significantly increased when taken with other CNS depressants, particularly alcohol. bmj.com Six out of eight deaths in one study on this compound poisoning occurred in individuals with recognized alcoholism. bmj.com

Metabolic Pathways and Metabolite Generation in Preclinical Models

Dextropropoxyphene Metabolism and Formation of Norpropoxyphene (B1213060)

In preclinical and human studies, dextropropoxyphene undergoes significant metabolism, primarily in the liver. longdom.orgbenchchem.com The major metabolic pathway is N-demethylation, which results in the formation of its principal active metabolite, norpropoxyphene. drugbank.comnih.govresearchgate.net This metabolite is then excreted by the kidneys. drugbank.com Studies have shown that within 48 hours, approximately 20-25% of an administered dose of propoxyphene is excreted in the urine, mostly as free or conjugated norpropoxyphene. drugbank.com Norpropoxyphene itself has pharmacological activity and a longer half-life than the parent drug, which can range from 30 to 36 hours. benchchem.comwikipedia.org

Enzymatic Processes Involved in Biotransformation (e.g., Cytochrome P450 Enzymes)

The biotransformation of dextropropoxyphene is primarily carried out by the cytochrome P450 (CYP) enzyme system, a family of enzymes crucial for the metabolism of a vast number of drugs. longdom.orgdynamed.com Specifically, the N-demethylation of dextropropoxyphene to norpropoxyphene is mediated mainly by the CYP3A4 isoenzyme. drugbank.comnih.govwikipedia.org While other CYP enzymes are involved in the metabolism of many drugs, CYP3A4 is the key enzyme in the major metabolic pathway of dextropropoxyphene. nih.govscielo.br This reliance on CYP3A4 means that the metabolism of dextropropoxyphene can be affected by other drugs that are also metabolized by, or inhibit, this enzyme.

Interactive Data Tables

Table 1: Effects of Paracetamol on Monoaminergic Systems in Rat Brains nih.gov

| Brain Region | Effect on Serotonin (5-HT) | Effect on Noradrenaline (NA) | Effect on Dopamine (DA) Metabolite (DOPAC) |

| Posterior Cortex | Increased | Increased | - |

| Hypothalamus | Increased | - | - |

| Striatum | Increased | - | Decreased |

| Hippocampus | Increased | - | - |

| Brain Stem | Increased | - | - |

Table 2: Key Enzymes in Dextropropoxyphene Metabolism

| Parent Compound | Primary Metabolic Pathway | Key Enzyme | Major Metabolite |

| Dextropropoxyphene | N-demethylation | CYP3A4 drugbank.comnih.govwikipedia.org | Norpropoxyphene drugbank.comnih.govresearchgate.net |

Metabolic Interactions with Other Pharmaceutical Compounds (e.g., Warfarin)

The components of both this compound formulations exhibit notable metabolic interactions with other pharmaceutical compounds, particularly the anticoagulant warfarin (B611796).

Paracetamol and Dextropropoxyphene Formulation:

Dextropropoxyphene has been identified as an inhibitor of the hepatic metabolism of warfarin-like drugs. mims.com This inhibition can lead to increased levels of warfarin in the body, thereby enhancing its anticoagulant effect and increasing the risk of bleeding. svelic.se There are reports of this interaction, although some sources describe it as incompletely documented. svelic.se Paracetamol, when taken regularly, may also enhance the anticoagulant activity of warfarin. mims.com One study suggests that paracetamol or its metabolites may interfere with the enzymes involved in the synthesis of vitamin K-dependent coagulation factors. nih.gov A post-mortem study found that in cases where warfarin and paracetamol were detected simultaneously, the number of fatal bleeds was significantly higher compared to the use of either drug alone. researchgate.net

Paracetamol and Tramadol (B15222) Formulation:

Both tramadol and paracetamol can interact with warfarin. bpac.org.nz Co-administration of tramadol with coumarin (B35378) anticoagulants like warfarin may potentiate their hypoprothrombinemic effects, leading to an increased International Normalised Ratio (INR) and a higher risk of major bleeding complications. drugs.comwww.gov.uk The proposed mechanism for the tramadol-warfarin interaction may involve the inhibition of warfarin's metabolism. bpac.org.nz Specifically, it has been suggested that tramadol may compete with the R(+) enantiomer of warfarin for metabolism via the CYP3A4 enzyme pathway, especially in individuals with reduced CYP2D6 activity. drugs.com

As with the other formulation, regular use of paracetamol has been shown to increase the effect of warfarin in some patients. bpac.org.nz Studies have indicated that paracetamol can produce hypoprothrombinemia when administered with warfarin-like compounds, although other studies have reported no change in prothrombin time. medicines.org.uk A double-blind, placebo-controlled study concluded that paracetamol at a dose of 4 grams daily potentiates the anticoagulant response to warfarin. nih.gov

Table 1: Metabolic Interactions of this compound Components with Warfarin

| Active Component | Interacting Drug | Description of Interaction |

|---|---|---|

| Dextropropoxyphene | Warfarin | Dextropropoxyphene may inhibit the hepatic metabolism of warfarin, potentially increasing its anticoagulant effect. mims.comsvelic.se |

| Paracetamol | Warfarin | Regular use may enhance the anticoagulant effect of warfarin. mims.combpac.org.nz It may interfere with the synthesis of vitamin K-dependent clotting factors. nih.gov |

| Tramadol | Warfarin | May potentiate the hypoprothrombinemic effects of warfarin, leading to an increased INR. drugs.comwww.gov.uk The mechanism may involve competition for metabolic enzymes. bpac.org.nzdrugs.com |

Pharmacokinetic Studies in Non-Human Systems and In Vitro Models

The pharmacokinetic properties of the components of both this compound formulations have been investigated in various non-human systems and in vitro models.

Paracetamol and Dextropropoxyphene Formulation:

Dextropropoxyphene: In animal models, dextropropoxyphene is readily absorbed from the gastrointestinal tract but undergoes considerable first-pass metabolism. mims.com

Paracetamol: Paracetamol is also readily and completely absorbed after oral administration in animal models. mims.com It is distributed evenly throughout most body fluids. mims.com In dogs, a single oral dose resulted in the excretion of about 85% of the dose within 24 hours. nih.gov In koalas, after oral administration, the median maximal plasma concentration (Cmax) was 16.93 μg/mL, which was reached at a median Tmax of 4 hours. nih.gov

Paracetamol and Tramadol Formulation:

Tramadol: In animal models, tramadol is rapidly and almost completely absorbed after oral administration. nih.gov It exhibits high tissue affinity. medicines.org.uk In goats, a combination of tramadol and paracetamol was found to be effective for post-surgical pain management. directresearchpublisher.org In dogs, the opioid-like effects of tramadol are primarily mediated by its active metabolite, O-desmethyltramadol (M1). vettimes.com However, dogs may produce lower concentrations of M1 compared to cats. vettimes.com In koalas, subcutaneous administration of tramadol resulted in a half-life similar to that observed in cats. bdvets.org

Paracetamol: The oral absorption of paracetamol is rapid and nearly complete, primarily occurring in the small intestine. medicines.org.uk Co-administration with tramadol does not significantly alter its absorption. medicines.org.uk

Paracetamol and Dextropropoxyphene Formulation:

Dextropropoxyphene: The elimination half-life of dextropropoxyphene is reported to be between 6 to 12 hours. wikipedia.orgmims.com Its pharmacologically active metabolite, nordextropropoxyphene, has a much longer half-life of 30 to 36 hours. wikipedia.org In a study with young and elderly human volunteers, which can provide comparative preclinical insights, the mean half-life of dextropropoxyphene was found to be longer after multiple doses in the young subjects. nih.gov

Paracetamol: The elimination half-life of paracetamol is generally between 1 to 4 hours. mims.com

Paracetamol and Tramadol Formulation:

Tramadol: The mean elimination half-life of tramadol is approximately 6 hours. nih.gov Its active metabolite, M1, has a plasma elimination half-life of about 7 hours. medicines.org.uk In dogs, tramadol has a shorter half-life of 1-2 hours following oral administration. bdvets.org In cats, the half-life of tramadol is longer, ranging from 3 to 4 hours. bdvets.org

Paracetamol: The elimination half-life of paracetamol is approximately 2.5 hours when co-administered with tramadol. medicines.org.uk

Table 2: Elimination Half-Life of this compound Components in Preclinical Settings

| Component | Species/Model | Elimination Half-Life (t½) | Reference(s) |

|---|---|---|---|

| Dextropropoxyphene | General | 6 - 12 hours | wikipedia.orgmims.com |

| Nordextropropoxyphene | General | 30 - 36 hours | wikipedia.org |

| Paracetamol | General | 1 - 4 hours | mims.com |

| Tramadol | General | ~6 hours | nih.gov |

| Tramadol | Dogs | 1 - 2 hours (oral) | bdvets.org |

| Tramadol | Cats | 3 - 4 hours | bdvets.org |

| Paracetamol (with Tramadol) | General | ~2.5 hours | medicines.org.uk |

Bioavailability Studies in Research Models

Paracetamol and Dextropropoxyphene Formulation:

Dextropropoxyphene: The oral bioavailability of dextropropoxyphene is around 40%. wikipedia.org

Paracetamol: The bioavailability of paracetamol tablets has been assessed through in vitro dissolution studies, which are crucial for bioequivalence assessment. researchgate.net

Paracetamol and Tramadol Formulation:

Tramadol: The mean absolute bioavailability of a single oral dose of tramadol is approximately 75%. medicines.org.uk After intramuscular administration, tramadol is rapidly and almost completely absorbed. drugbank.com In dogs, the bioavailability of tramadol can be influenced by the route of administration, with extradural administration showing higher bioavailability than other routes. bdvets.org

Paracetamol: The bioavailability of paracetamol is not significantly affected by co-administration with tramadol. tga.gov.au In vitro dissolution tests are commonly used to predict the in vivo bioavailability of paracetamol formulations. ijpbs.com

Table 3: Bioavailability of this compound Components in Research Models

| Component | Model/Route | Bioavailability | Reference(s) |

|---|---|---|---|

| Dextropropoxyphene | Oral | ~40% | wikipedia.org |

| Tramadol | Oral | ~75% | medicines.org.uk |

| Tramadol | Intramuscular | Rapid and almost complete absorption | drugbank.com |

| Paracetamol (with Tramadol) | Oral | Not significantly affected by tramadol | tga.gov.au |

Preclinical Research Methodologies and Models in Distalgesic Studies

In Vitro Methodologies for Receptor Binding and Cellular Pathway Analysis

In vitro studies are fundamental in preclinical research, providing a controlled environment to investigate the molecular interactions of drugs. ijrpr.comptfarm.pl For the components of Distalgesic, these methodologies have been pivotal in characterizing their primary targets and downstream cellular effects.

Cell-Based Assays for Ligand-Receptor Interactions

Cell-based assays are essential for studying how a ligand (in this case, dextropropoxyphene) interacts with its receptor in a cellular context. creative-biolabs.comresearchgate.net These assays can provide data on binding affinity, potency, and efficacy.

Dextropropoxyphene, the opioid component of this compound, acts as an agonist at opioid receptors. drugbank.com Specifically, it demonstrates a higher affinity for the µ-opioid receptor compared to the δ- and κ-opioid receptors. medsafe.govt.nz Cell-based assays are employed to quantify these interactions. Methodologies such as bioluminescence resonance energy transfer (BRET) and fluorescence polarization are utilized to study ligand-receptor binding kinetics. bmglabtech.com For instance, BRET assays can be used to monitor the binding of ligands to G-protein coupled receptors (GPCRs), like the opioid receptors, in living cells. bmglabtech.com

Research has shown that dextropropoxyphene acts as a weak agonist at OP1, OP2, and OP3 opiate receptors, with a primary effect on OP3 receptors. drugbank.com These receptors are coupled to G-proteins and modulate synaptic transmission. drugbank.com The binding of dextropropoxyphene stimulates the exchange of guanosine (B1672433) triphosphate (GTP) for guanosine diphosphate (B83284) (GDP) on the G-protein complex, initiating a signaling cascade. drugbank.comhmdb.ca

Table 1: Methodologies for Ligand-Receptor Interaction Analysis

| Assay Type | Principle | Application to Dextropropoxyphene | Key Findings |

|---|---|---|---|

| Radioligand Binding Assays | Measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand. | To determine the binding affinity of dextropropoxyphene to µ, δ, and κ opioid receptors. | Dextropropoxyphene shows a higher affinity for the µ-opioid receptor. medsafe.govt.nz |

| Cell-Based Reporter Gene Assays | Measures the transcriptional activity induced by receptor activation. | To assess the agonist activity of dextropropoxyphene at opioid receptors. | Confirms dextropropoxyphene as a weak agonist. drugbank.com |

| Bioluminescence Resonance Energy Transfer (BRET) | Measures the interaction between a luciferase-tagged receptor and a fluorescently labeled ligand. bmglabtech.com | To study the kinetics of dextropropoxyphene binding to opioid receptors in real-time in living cells. | Provides data on association and dissociation rates. |

| Fluorescence Polarization | Measures the change in polarization of a fluorescently labeled ligand upon binding to a receptor. bmglabtech.com | To determine the binding affinity of dextropropoxyphene in a homogenous format. | Offers a non-radioactive alternative for binding studies. |

Enzyme Inhibition Assays and Their Significance

Enzyme inhibition assays are critical for understanding the mechanism of action of non-opioid analgesics like paracetamol. The primary target for paracetamol's analgesic and antipyretic effects is the cyclooxygenase (COX) enzyme, an enzyme involved in prostaglandin (B15479496) synthesis.

Paracetamol is a weak inhibitor of both COX-1 and COX-2 in vitro. oup.com However, its inhibitory activity is highly dependent on the cellular environment, specifically the concentration of peroxides. oup.com In conditions with low peroxide levels, such as in the central nervous system, paracetamol can effectively inhibit COX enzymes. researchgate.net

In vitro studies have shown that paracetamol exhibits selectivity for COX-2 inhibition. researchgate.net One study using human whole blood assays demonstrated that paracetamol had a 4.4-fold selectivity toward inhibiting COX-2 over COX-1. researchgate.net The IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, were found to be 113.7 µmol/L for COX-1 and 25.8 µmol/L for COX-2. researchgate.net This preferential inhibition of COX-2 may explain its analgesic and antipyretic effects with a lower incidence of gastrointestinal side effects compared to non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

The existence of a COX-3 enzyme, a splice variant of COX-1, has been proposed as a potential target for paracetamol. jpp.krakow.pl This enzyme is more sensitive to inhibition by paracetamol than COX-1 or COX-2. jpp.krakow.pl However, the significance of COX-3 in humans is still under investigation.

Table 2: In Vitro COX Inhibition by Paracetamol

| Enzyme | Assay System | IC50 Value | Significance |

|---|---|---|---|

| COX-1 | Human Whole Blood | 113.7 µmol/L researchgate.net | Weaker inhibition contributes to a better gastrointestinal safety profile compared to non-selective NSAIDs. researchgate.net |

| COX-2 | Human Whole Blood | 25.8 µmol/L researchgate.net | Preferential inhibition is thought to be responsible for its analgesic and antipyretic effects. researchgate.net |

Analysis of Intracellular Signaling Cascades

Upon receptor binding or enzyme inhibition, drugs initiate a cascade of intracellular signaling events. Studying these pathways provides a deeper understanding of the drug's mechanism of action.

For dextropropoxyphene, its binding to µ-opioid receptors leads to the inhibition of adenylyl cyclase, an enzyme responsible for converting adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). drugbank.comhmdb.caguidetopharmacology.org This decrease in intracellular cAMP levels has several downstream consequences:

Inhibition of the release of nociceptive neurotransmitters such as substance P, GABA, dopamine (B1211576), acetylcholine (B1216132), and noradrenaline. drugbank.comhmdb.ca

Closure of N-type voltage-operated calcium channels. drugbank.comhmdb.ca

Opening of calcium-dependent inwardly rectifying potassium channels. drugbank.comhmdb.ca

These events ultimately lead to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, thus suppressing the transmission of pain signals. drugbank.comhmdb.caguidetopharmacology.org

The intracellular signaling pathways affected by paracetamol are linked to its inhibition of COX enzymes and the subsequent reduction in prostaglandin synthesis. Prostaglandins (B1171923) are key mediators of pain and fever, and their reduced production in the central nervous system is believed to be the primary mechanism of paracetamol's therapeutic effects. oup.com

Animal Models for Pharmacodynamic and Pharmacokinetic Characterization

Animal models are indispensable tools in preclinical research, allowing for the study of a drug's effects in a whole, living organism. ijrpr.comptfarm.pl They are used to assess both the pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) properties of the components of this compound. ijrpr.comnih.gov

Predictive Validity of Animal Pain Models in Analgesic Research

A variety of animal models of pain are used to evaluate the efficacy of analgesics. The predictive validity of these models, or their ability to forecast clinical efficacy in humans, is a critical consideration. frontiersin.orgufsc.brnih.gov

Commonly used models for assessing analgesic activity include:

Thermal Nociception Models: The hot-plate and tail-flick tests are used to evaluate responses to acute thermal pain and are sensitive to opioid analgesics like dextropropoxyphene. frontiersin.orgnih.gov

Chemical Nociception Models: The writhing test, induced by intraperitoneal injection of acetic acid or other irritants, is a model of visceral pain. nih.gov The formalin test induces a biphasic pain response, with an early neurogenic phase and a later inflammatory phase, allowing for the differentiation of analgesic mechanisms. nih.gov

Mechanical Nociception Models: The paw pressure test measures the threshold for withdrawal from a mechanical stimulus.

Studies have demonstrated the antinociceptive effects of both dextropropoxyphene and paracetamol in these models. For example, in the acetic acid writhing test in mice, dexketoprofen (B22426) (a non-steroidal anti-inflammatory drug) showed a synergistic antinociceptive effect when co-administered with paracetamol or morphine. nih.gov This supports the rationale for combination analgesics like this compound.

However, it is important to recognize the limitations of these models. They primarily measure reflexive pain responses and may not fully capture the complex sensory and emotional aspects of human pain. frontiersin.orgufsc.br The translation of findings from animal models to clinical practice remains a significant challenge in analgesic drug development. frontiersin.orgfrontiersin.org

Assessment of Drug Biotransformation and Pharmacokinetics in Different Species

Pharmacokinetic studies in animals are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs. ijrpr.combivatec.com There are often significant species differences in these processes, which can impact a drug's efficacy and safety profile. nih.govresearchgate.netpsu.edu

Dextropropoxyphene: The pharmacokinetics of dextropropoxyphene have been studied in various animal species. Like other opioids, it undergoes extensive metabolism in the liver, primarily through N-demethylation to its major metabolite, norpropoxyphene (B1213060).

Paracetamol: The metabolism of paracetamol also shows considerable species-specific variations. msdvetmanual.comthescipub.comnih.gov In most species, including humans, the primary metabolic pathways are glucuronidation and sulfation. msdvetmanual.comoup.com However, the relative importance of these pathways differs between species. For example, cats have a limited capacity for glucuronidation, making them particularly susceptible to paracetamol toxicity. msdvetmanual.com Pigs also have a lower sulfation capacity compared to humans. oup.com

The oral bioavailability of paracetamol also varies across species. Studies have reported absolute bioavailability values of 42.2% in chickens, 39.0% in turkeys, 44.5% in dogs, 75.5% in pigs, and 91.0% in horses. researchgate.net These differences are largely attributed to variations in first-pass metabolism. thescipub.com

Table 3: Comparative Oral Bioavailability of Paracetamol in Different Animal Species

| Species | Oral Bioavailability (%) | Primary Metabolic Pathways |

|---|---|---|

| Chicken | 42.2 researchgate.net | Glucuronidation, Sulfation |

| Turkey | 39.0 researchgate.net | Glucuronidation, Sulfation |

| Dog | 44.5 researchgate.net | Glucuronidation, Sulfation |

| Pig | 75.5 researchgate.net | Glucuronidation, Sulfation (lower capacity) oup.com |

| Horse | 91.0 researchgate.net | Glucuronidation, Sulfation |

| Cat | - | Sulfation (limited glucuronidation) msdvetmanual.com |

Pharmacokinetic studies in animal models such as rats, dogs, and minipigs are crucial for building physiologically based pharmacokinetic (PBPK) models. nih.govsilae.it These models can help to predict human pharmacokinetics and to extrapolate data across different species, aiding in the design of clinical trials.

Experimental Models for Studying Drug Interactions

Preclinical drug-drug interaction (DDI) studies are essential during drug development to forecast potential interactions that could alter the safety and efficacy of a new drug in clinical settings. qps.com These investigations utilize a variety of in vitro and in vivo models to assess how a drug candidate might interact with other medications when co-administered. qps.comnih.gov The goal is to identify, mitigate, and manage potential DDI risks before human trials. qps.comnih.gov

In Vitro Models: These models use non-living systems to simulate and predict drug interactions at a cellular or enzymatic level. qps.com

Liver Microsomes: Human liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. qps.com They are used to simulate drug metabolism and assess the potential for a compound to inhibit or induce these enzymes. qps.com For dextropropoxyphene, studies have identified that its metabolism to its primary metabolite, norpropoxyphene, is mainly catalyzed by the CYP3A4 enzyme. medsafe.govt.nz

Cell-Based Systems: Cultures of human cells, such as hepatocytes (liver cells), provide a more integrated system to study the interplay between drug metabolism and transport. qps.comresearchgate.net These systems allow researchers to evaluate drug interactions within a more physiologically relevant cellular environment.

Enzyme Inhibition and Induction Assays: These assays directly test a drug's effect on the activity of specific enzymes. qps.com It has been demonstrated in in vitro studies using human liver microsomes that dextropropoxyphene acts as an inhibitor of the CYP2D6 enzyme. medsafe.govt.nz This creates a potential for interactions with other drugs that are metabolized by this specific pathway. medsafe.govt.nz

In Vivo Models: These models involve the use of laboratory animals to study drug interactions in a whole-living system, which provides insights into the complex interplay of absorption, distribution, metabolism, and excretion (ADME). qps.com

Animal Studies: Laboratory animals are administered the investigational drug along with another drug to analyze resulting changes in pharmacokinetic and pharmacodynamic parameters. qps.com For instance, researchers can measure how the presence of one drug alters the plasma concentration or therapeutic effect of the other. Such studies are crucial for understanding the transition from acute to chronic pain and for testing the efficacy of analgesics. painconcern.org.uk

Pharmacokinetic Modeling: Data gathered from in vivo studies are often used to create mathematical models that can predict potential drug interactions in humans. qps.com These models help to guide the design of subsequent clinical DDI studies and inform dosing recommendations. qps.com

Analytical Techniques for Compound and Metabolite Quantification in Research Samples

Accurate and reliable quantification of drug compounds and their metabolites in biological samples is critical for preclinical research. A variety of sophisticated analytical techniques are employed for this purpose, with spectroscopic and chromatographic methods being the most prominent.

Spectroscopic Methods for Detection and Identification

Spectroscopic techniques are widely used for the qualitative and quantitative analysis of pharmaceutical compounds by measuring the interaction between electromagnetic radiation and the analyte.

UV-Visible Spectrophotometry: This technique is frequently used for the quantification of paracetamol. A common approach involves the acid hydrolysis of paracetamol to form p-aminophenol. redalyc.org This intermediate is then diazotized and coupled with a chromogenic agent to produce a colored azo dye, whose absorbance can be measured at a specific wavelength (λmax). redalyc.orgresearchgate.net The intensity of the color is proportional to the concentration of paracetamol in the sample. researchgate.net

| Coupling Agent | λmax (nm) | Linearity Range (µg/mL) | Source |

| 1,3-dinitrobenzene | 429 | 0.8–20.5 | redalyc.org |

| 2,4-dinitrophenyl hydrazine | 430 | 0.5–18.4 | redalyc.org |

| 1-Naphthol | 505 | 2–10 | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hybrid technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for both identifying and quantifying compounds in a mixture. GC-MS has been successfully used to analyze capsule contents and confirm the presence of dextropropoxyphene in combination with paracetamol. researchgate.net

Chromatographic Techniques for Separation and Quantification (e.g., HPLC)

Chromatographic methods excel at separating individual components from a complex mixture, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing paracetamol, dextropropoxyphene, and their related substances. researchgate.netnih.gov These methods can be paired with various detectors, such as a Photo Diode Array (PDA) or a mass spectrometer (MS), for enhanced selectivity and sensitivity. nih.govcapes.gov.br A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of paracetamol and dextropropoxyphene in human plasma, demonstrating high sensitivity with lower limits of quantification at 0.1 µg/mL for paracetamol and 0.5 ng/mL for dextropropoxyphene. capes.gov.brnih.gov

| Method | Column | Mobile Phase | Detection | Linearity Range | Source |

| LC-MS/MS | Thermo Hypersil APS-2 Amino (250 mm x 4.6 mm, 5 µm) | Acetonitrile and 0.4% glacial acetic acid in water (20:80) | Tandem Mass Spectrometry (MS/MS) | Paracetamol: 0.1-20 µg/mL; Dextropropoxyphene: 0.5-80 ng/mL | capes.gov.brnih.gov |

| RP-HPLC | Inertsil ODS-3 (250mm × 4.6mm, 5μ) | 0.1M ammonium (B1175870) acetate (B1210297) buffer & methanol (B129727) (15:85 v/v) | UV at 215 nm | Paracetamol: 62.5-375 µg/ml; Dextropropoxyphene: 8.0-48.0 µg/ml | researchgate.net |

| RP-HPLC | Symmetry C18 (250 mm x 4.6 mm, 5 µm) | Gradient of 0.01 M potassium dihydrogen phosphate (B84403) buffer (pH 3.0) and acetonitrile | Photo Diode Array (PDA) at 215 nm | Paracetamol & Impurities: Correlation coefficients 0.9951 - 0.9994 | nih.gov |

| HPLC-PDA | Knauer Eurospher II, C18 (150 × 4.6 mm, 5 µm) | Water:methanol (75:25) | PDA at 245 nm | Paracetamol: 0.2-200 µg/ml | innovareacademics.in |

Applications in Preclinical Research for Pharmacokinetic Profiling

The analytical techniques described above are instrumental in conducting preclinical pharmacokinetic (PK) studies. These studies investigate how an organism absorbs, distributes, metabolizes, and excretes a drug (ADME). By analyzing biological samples (e.g., plasma, tissue) from animal models at various time points after drug administration, researchers can construct concentration-time profiles. innovareacademics.in

From these profiles, key pharmacokinetic parameters are calculated to describe the drug's disposition. For example, an HPLC-PDA method was developed and applied to pharmacokinetic studies of paracetamol in rats. innovareacademics.in Similarly, a sensitive LC-MS/MS method was successfully used in a clinical bioequivalence study to determine the pharmacokinetic profiles of both paracetamol and dextropropoxyphene. nih.gov

Such studies are crucial for understanding a drug's behavior. For instance, pharmacokinetic analyses have shown that the metabolite norpropoxyphene has a longer half-life than the parent drug dextropropoxyphene, indicating a potential for accumulation with repeated dosing, particularly in certain populations. medsafe.govt.nz Furthermore, interaction studies have used these methods to show that co-administration of morphine can significantly reduce the peak concentration (Cmax) and area under the curve (AUC) of orally administered paracetamol. science.gov

| PK Parameter | Description |

| Cmax | Maximum (or peak) serum concentration that a drug achieves. |

| Tmax | Time at which the Cmax is observed. |

| AUC | Area Under the Curve; represents the total drug exposure over time. |

| T1/2 (Half-life) | Time required for the concentration of the drug in the body to be reduced by one-half. |

Comparative Pharmacological Analysis of Distalgesic Components

Dextropropoxyphene in Comparison to Other Opioid Analgesics

Dextropropoxyphene is a weak opioid agonist that is structurally similar to methadone. drugbank.com Its primary mechanism of action involves binding to opioid receptors in the central nervous system (CNS), leading to a decrease in the perception of pain. drugbank.com

Comparative Receptor Binding Profiles

Dextropropoxyphene exhibits a binding affinity for several opioid receptors, primarily acting as a weak agonist at mu (µ), kappa (κ), and delta (δ) opioid receptors. drugbank.commedsafe.govt.nz It has a higher affinity for the µ-opioid receptor compared to the δ- and κ-opioid receptors. medsafe.govt.nz This is in contrast to more potent opioids like morphine, which are strong agonists at the µ-opioid receptor. medsafe.govt.nznih.gov The classification of dextropropoxyphene as a "weak agonist" stems from the fact that its maximal analgesic and adverse effects are less than those of morphine. medsafe.govt.nz

Some opioids, like oxycodone, are thought to exert their effects through both µ- and κ-opioid receptors. nih.gov Buprenorphine, another opioid, acts as a partial agonist at the µ-receptor and an antagonist at the κ-receptor. nih.gov This diversity in receptor interaction profiles among opioids leads to variations in their analgesic and side-effect profiles. nih.govmdpi.com

Dextropropoxyphene also functions as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, a property not shared by all opioids. medsafe.govt.nz Additionally, it acts as a weak serotonin (B10506) reuptake inhibitor. wikipedia.org

Mechanistic Differences in Opioid Pathway Modulation

The binding of an opioid agonist to its G-protein coupled receptor initiates an intracellular signaling cascade. nih.govresed.es This activation leads to the dissociation of the G-protein into its subunits, which in turn modulate various downstream pathways. mdpi.commdpi.com A key effect is the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP). drugbank.com This cascade ultimately leads to the hyperpolarization of neurons and a reduction in neuronal excitability by closing N-type voltage-operated calcium channels and opening calcium-dependent inwardly rectifying potassium channels. drugbank.com Consequently, the release of nociceptive neurotransmitters such as substance P, GABA, dopamine (B1211576), acetylcholine (B1216132), and noradrenaline is inhibited. drugbank.com

Conventional opioids, including dextropropoxyphene, are not selective in their downstream intracellular signaling, activating both the G-protein pathway, which mediates analgesia, and the β-arrestin-2 pathway. resed.es The recruitment of β-arrestin-2 is associated with the development of tolerance and certain adverse effects. resed.es Newer research is focused on developing "biased agonists" that selectively activate the G-protein pathway to widen the therapeutic window. resed.esmdpi.com

Paracetamol in Comparison to Other Non-Opioid Analgesics

Paracetamol, also known as acetaminophen, is a widely used analgesic and antipyretic agent. oup.compiksiganesha.ac.id While often grouped with nonsteroidal anti-inflammatory drugs (NSAIDs), its mechanism of action and side-effect profile are distinct. tandfonline.comwikipedia.org

Comparison of Cyclooxygenase Inhibition Selectivity and Mechanisms

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) involved in pain and inflammation. tandfonline.comtandfonline.com There are two main isoforms, COX-1 and COX-2. wikipedia.org Non-selective NSAIDs like ibuprofen (B1674241) and naproxen (B1676952) inhibit both isoforms. wikipedia.orgtandfonline.com The inhibition of COX-1 is associated with gastrointestinal side effects, while COX-2 inhibition is the primary driver of the anti-inflammatory and analgesic effects. wikipedia.org

Paracetamol's interaction with the COX enzymes is more complex and debated. oup.com It is considered a weak inhibitor of COX-1 and COX-2 in peripheral tissues, which explains its minimal anti-inflammatory activity and better gastrointestinal safety profile compared to NSAIDs. tandfonline.comdovepress.comwikipedia.org Some research suggests that paracetamol acts as a selective COX-2 inhibitor, with one study showing a 4.4-fold selectivity for COX-2 over COX-1 in vitro. researchgate.netnih.gov Another theory proposes that paracetamol's inhibitory action is more potent in environments with low levels of peroxides, such as the CNS, and less effective at peripheral sites of inflammation where peroxide levels are high. oup.comwikipedia.org This is described as an "indirect" inhibition of COX, contrasting with the direct inhibition by NSAIDs. tandfonline.comtandfonline.com

Distinct Central vs. Peripheral Actions Compared to NSAIDs

While NSAIDs primarily exert their effects peripherally by inhibiting prostaglandin (B15479496) synthesis at the site of inflammation, paracetamol is believed to have significant central actions. tandfonline.comresearchgate.net The central analgesic effect of paracetamol is thought to be mediated through several pathways, including the modulation of descending serotonergic pathways. oup.comcaldic.com

A key metabolite of paracetamol in the central nervous system, N-arachidonoylphenolamine (AM404), is thought to play a crucial role in its analgesic effects. oup.com AM404 inhibits the reuptake of the endocannabinoid anandamide (B1667382), leading to increased cannabinoid receptor activation. oup.com This metabolite may also activate transient receptor potential vanilloid type 1 (TRPV1) channels. oup.com These central mechanisms are distinct from the primary peripheral actions of traditional NSAIDs. tandfonline.com

Comparative Mechanistic Insights of Compound Analgesics

The combination of dextropropoxyphene and paracetamol in Distalgesic is based on the principle of multimodal analgesia, where two or more drugs with different mechanisms of action are used to achieve a synergistic or additive analgesic effect. dovepress.comnih.gov This approach can provide superior pain relief while potentially allowing for lower doses of each component, thereby reducing the risk of adverse effects. nih.govpan.pl

The combination of a weak opioid and paracetamol targets both central and peripheral pain pathways. Dextropropoxyphene acts centrally on opioid receptors, while paracetamol is believed to have both central and peripheral effects, including the inhibition of prostaglandin synthesis. drugbank.comtandfonline.com Preclinical studies have shown that paracetamol can have additive and synergistic interactions with opioid drugs. tandfonline.com

However, the clinical effectiveness of all compound analgesics is not uniform. For instance, one systematic review suggested that the combination of dextropropoxyphene and paracetamol did not significantly increase pain relief compared to paracetamol alone. nih.gov Conversely, another analysis found that the combination of 65 mg of dextropropoxyphene with 650 mg of paracetamol showed similar efficacy to 100 mg of tramadol (B15222) in postoperative pain. medsafe.govt.nz The combination of paracetamol with other opioids, such as codeine or oxycodone, has also been shown to provide additional pain relief. dovepress.comnih.gov

The rationale for combining analgesics is to leverage different mechanisms to interrupt the pain signaling cascade at multiple points. taylorandfrancis.com For example, the combination of an opioid with an NSAID or paracetamol can provide both central and peripheral analgesia. dovepress.com The success of a particular combination depends on the type of pain being treated. nih.gov

Theoretical Synergism and Antagonism in Multi-Component Formulations

The theoretical basis for combining dextropropoxyphene and paracetamol in a single formulation is rooted in the principle of multimodal or synergistic analgesia. This approach posits that targeting different pain signaling pathways simultaneously can produce a greater analgesic effect than targeting a single pathway, a concept that may allow for the use of lower doses of each component ontosight.ai.

Dextropropoxyphene is a weak synthetic opioid analgesic wikipedia.org. Its primary mechanism of action is as a µ-opioid receptor agonist in the central nervous system (CNS) medsafe.govt.nzguidetopharmacology.orgyoutube.com. By binding to these receptors, dextropropoxyphene mimics the effect of endogenous endorphins, which blocks the transmission of pain signals to the brain and alters the perception of pain ontosight.ailondonpainclinic.com. Additionally, some research suggests dextropropoxyphene exhibits other pharmacological activities, including acting as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a weak serotonin reuptake inhibitor wikipedia.orgmedsafe.govt.nzguidetopharmacology.org.

Paracetamol's mechanism of action is more complex and not fully understood tandfonline.comoup.com. It is considered a weak inhibitor of cyclooxygenase (COX) enzymes, and its effect is thought to be predominantly central tandfonline.comwikipedia.org. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), its anti-inflammatory action in peripheral tissues is minimal wikipedia.org. Theories suggest it inhibits prostaglandin (PG) synthesis within the CNS, where the environment is low in peroxides wikipedia.orgnih.gov. Other proposed mechanisms include the activation of descending serotonergic pathways and the action of a metabolite, AM404, which influences the endocannabinoid system tandfonline.comnih.govnih.gov.

The combination of these two agents is intended to produce an additive or synergistic effect. While dextropropoxyphene modifies the perception of pain through opioid pathways, paracetamol acts on separate, non-opioid central pathways. There is little evidence to suggest any significant antagonistic interaction between the two compounds in this formulation; the therapeutic goal is cooperative analgesia. However, some analyses have found no evidence of true synergy (a supra-additive effect), suggesting the benefit is likely additive nih.gov. One systematic overview concluded there is little objective evidence to support prescribing the combination over paracetamol alone for moderate pain bmj.comnih.gov.

Evaluation of Unique Pharmacological Signatures of Combined Agents

The unique pharmacological signature of the dextropropoxyphene-paracetamol combination has been evaluated in numerous clinical studies, particularly in the context of postoperative pain. The efficacy of a pain medication can be quantified using the "Number Needed to Treat" (NNT), which represents the number of patients who need to receive the treatment for one patient to experience a specific outcome, such as at least 50% pain relief, compared to a placebo. A lower NNT indicates a more effective treatment.

Systematic reviews of clinical trials have shown that dextropropoxyphene, when used alone, is a relatively weak analgesic. A single dose of 65 mg had an NNT of 7.7 for at least 50% pain relief over 4-6 hours compared with a placebo medsafe.govt.nznih.govcochrane.orgnih.gov. In contrast, the combination of dextropropoxyphene 65 mg with paracetamol 650 mg demonstrated significantly improved efficacy, with an NNT of 4.4 for the same outcome medsafe.govt.nznih.govcochrane.orgnih.govresearchgate.net. This lower NNT indicates that the combination is more effective than dextropropoxyphene alone.

Beyond analgesia, the pharmacological signature of this compound includes other CNS effects primarily attributable to the dextropropoxyphene component, such as sedation and dizziness medsafe.govt.nznih.gov. At concentrations higher than those required for opioid effects, dextropropoxyphene and its metabolite, norpropoxyphene (B1213060), also exhibit local anesthetic and potent sodium channel blocking properties, which are not related to their opioid activity wikipedia.orgwikidoc.org.

Q & A

Q. What are the key pharmacological mechanisms of Distalgesic (co-proxamol) contributing to its therapeutic and adverse effects?

this compound combines paracetamol (analgesic/antipyretic) and dextropropoxyphene (opioid agonist). The former inhibits cyclooxygenase isoforms (COX-1/COX-2), reducing prostaglandin synthesis, while the latter binds to μ-opioid receptors, modulating pain perception. Toxicity arises from paracetamol's hepatotoxic metabolite (NAPQI) and dextropropoxyphene's cardiorespiratory depression via metabolite norpropoxyphene. Researchers should use in vitro cytochrome P450 assays and animal models to quantify metabolic pathways and dose-dependent toxicity thresholds .

Q. How should researchers design controlled studies to evaluate this compound’s efficacy while minimizing overdose risks?

Employ randomized controlled trials (RCTs) with stratification for patient subgroups (e.g., hepatic impairment, opioid-naïve populations). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish safe dosing ranges. Incorporate real-time monitoring (e.g., liver function tests, respiratory rate tracking) and Bayesian adaptive designs to adjust dosing dynamically. Reference withdrawal studies (e.g., MHRA 2005) for risk mitigation frameworks .

Q. What methodologies are recommended for collecting retrospective data on this compound-related adverse events?

Leverage pharmacovigilance databases (e.g., WHO Vigibase, FAERS) and apply standardized case definitions (e.g., WHO-UMC criteria). Use natural language processing (NLP) to extract unstructured data from clinical notes. Adjust for confounding variables (e.g., polypharmacy, comorbidities) via propensity score matching or inverse probability weighting .

Advanced Research Questions

Q. How can meta-analyses address heterogeneity in studies assessing this compound’s safety profile?

Conduct subgroup analyses stratified by study design (cohort vs. case-control), population demographics, and geographic regions. Use meta-regression to explore covariates like dose duration and co-administered drugs. Quantify heterogeneity via I² statistics and apply random-effects models if heterogeneity exceeds 50%. Sensitivity analyses should exclude outlier studies (e.g., those with incomplete toxicity data) .

Q. What statistical approaches reconcile contradictory findings in this compound’s risk-benefit analyses?

Implement Bayesian hierarchical models to pool data from conflicting studies, weighting evidence by sample size and methodological rigor. Use counterfactual frameworks to estimate attributable risk reduction post-withdrawal (e.g., comparing pre- and post-2005 mortality rates in England/Wales). Sensitivity analyses should test assumptions about missing data and unmeasured confounders .

Q. What longitudinal study designs are optimal for tracking post-withdrawal outcomes of this compound?

Adopt interrupted time-series (ITS) designs to analyze mortality trends before and after regulatory withdrawal (e.g., MHRA 2005). Combine with cohort studies using linked electronic health records (EHRs) to track substitution effects (e.g., increased opioid prescriptions). Apply Cox proportional hazards models to assess long-term morbidity risks in former users .

Methodological Guidance for Data Contradictions

Q. How should researchers analyze discordant results between observational studies and clinical trials on this compound’s efficacy?

Conduct triangulation analyses to compare effect estimates across methodologies. For observational data, apply instrumental variable (IV) analysis to address unmeasured confounding. For RCTs, assess generalizability limitations (e.g., exclusion of high-risk patients). Reconcile discrepancies using GRADE criteria to evaluate evidence certainty .

Q. What protocols validate self-reported this compound use in epidemiological studies?

Cross-validate self-reports with prescription databases or biomarker data (e.g., serum dextropropoxyphene levels). Apply latent class analysis (LCA) to identify misreporting patterns. Use cognitive interviewing techniques during survey design to reduce recall bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.